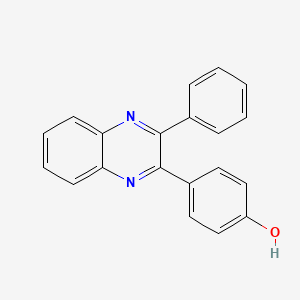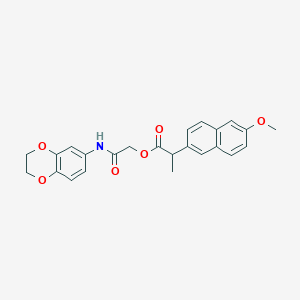![molecular formula C17H18N4O3S B10875216 2-({[(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]acetyl}amino)benzamide](/img/structure/B10875216.png)
2-({[(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]acetyl}amino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({2-[(4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of a sulfanyl group and an acetamido linkage further enhances its chemical reactivity and potential utility in research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated quinazoline derivative.
Final Coupling: The final step involves coupling the intermediate with 2-aminobenzamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
2-({2-[(4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline core can be reduced under catalytic hydrogenation conditions to yield tetrahydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido and sulfanyl positions, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
化学
化学において、この化合物は、その独特の反応性と、より複雑な分子の構成要素としての可能性について研究されています。様々な化学変換を受ける能力により、有機合成において汎用性の高い中間体となっています。
生物学
生物学的に、キナゾリノンコアは、様々な生物学的標的に対する活性で知られています。この化合物は、酵素阻害剤または受容体モジュレーターとしての可能性について検討することができます。
医学
医薬品化学において、2-({[(4-オキソ-3,4,5,6,7,8-ヘキサヒドロキナゾリン-2-イル)スルファニル]アセチル}アミノ)ベンゾアミドは、特にキナゾリノン誘導体が有効性を示してきた癌や神経疾患などの治療における潜在的な治療効果について調査されています。
産業
産業的には、この化合物は、新しい医薬品の開発や、他の生物活性分子の合成における前駆体として使用することができます。
作用機序
2-({[(4-オキソ-3,4,5,6,7,8-ヘキサヒドロキナゾリン-2-イル)スルファニル]アセチル}アミノ)ベンゾアミドの作用機序は、その特定の生物学的標的に依存します。一般的に、キナゾリノン誘導体は、酵素または受容体と相互作用し、その活性を調節することによって効果を発揮します。この相互作用は、特定の経路の阻害または活性化につながり、望ましい治療効果をもたらします。
類似化合物との比較
類似化合物
- 2-({[(4-オキソ-3-フェニル-3,4,5,6,7,8-ヘキサヒドロ1ベンゾチエノ[2,3-d]ピリミジン-2-イル)スルファニル]アセチル}アミノ)-5,6-ジヒドロ-4H-シクロペンタ[b]チオフェン-3-カルボキサミド : 追加の環と官能基を持つ、より複雑な構造です。
4-オキソ-3,4,5,6,7,8-ヘキサヒドロキナゾリン-2-イル)チオ尿素: 構造は似ていますが、スルファニル基の代わりにチオ尿素基を持っています。
独自性
2-({[(4-オキソ-3,4,5,6,7,8-ヘキサヒドロキナゾリン-2-イル)スルファニル]アセチル}アミノ)ベンゾアミドの独自性は、独特の化学反応性と生物活性を付与する官能基の特定の組み合わせにあります。これは、様々な科学分野における更なる研究開発のための貴重な化合物となっています。
特性
分子式 |
C17H18N4O3S |
|---|---|
分子量 |
358.4 g/mol |
IUPAC名 |
2-[[2-[(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)sulfanyl]acetyl]amino]benzamide |
InChI |
InChI=1S/C17H18N4O3S/c18-15(23)10-5-1-3-7-12(10)19-14(22)9-25-17-20-13-8-4-2-6-11(13)16(24)21-17/h1,3,5,7H,2,4,6,8-9H2,(H2,18,23)(H,19,22)(H,20,21,24) |
InChIキー |
BLDBUAOXUJPOJD-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)SCC(=O)NC3=CC=CC=C3C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-nitro-5-[({[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10875134.png)
![methyl [(4Z)-5-oxo-1-phenyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10875139.png)
![Ethyl 2-(acetylamino)-6-bromo-7-[2-(dibenzylamino)ethoxy]-1-benzothiophene-3-carboxylate](/img/structure/B10875140.png)
![5-[2-(1H-indol-3-yl)ethyl]-3-phenyl-4-(pyridin-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10875143.png)
![2-[(E)-2-(4-hydroxyphenyl)ethenyl]-3-(naphthalen-2-yl)quinazolin-4(3H)-one](/img/structure/B10875147.png)
![(2E)-3-{4-[2-(benzylamino)-2-oxoethoxy]-2-bromo-5-ethoxyphenyl}prop-2-enoic acid](/img/structure/B10875154.png)
![2-[(4-fluorobenzyl)sulfanyl]-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B10875160.png)
![8-[(3-ethoxypropyl)amino]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10875172.png)

![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-4-methoxybenzohydrazide](/img/structure/B10875202.png)


![N-{3-[8-Imino-7-phenyl-7H-benzo[7,8]chromeno[2,3-D]pyrimidin-9(8H)-YL]propyl}-N,N-dimethylamine](/img/structure/B10875211.png)
![6-chloro-4-phenyl-3-(3-{[4-(pyrimidin-2-yl)piperazin-1-yl]carbonyl}piperidin-1-yl)quinolin-2(1H)-one](/img/structure/B10875219.png)
